
(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Übersicht
Beschreibung
(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinazoline ring substituted with chlorine atoms and an acetic acid moiety.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinazoline exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxic Effects : A study reported that compounds similar to this compound demonstrated IC50 values ranging from 2.3 to 176.5 μM against A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Notably, a derivative showed an IC50 of 5.9 μM against A549 cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest in the S phase. Flow cytometric analysis revealed that treatment with this compound resulted in significant increases in early and late apoptotic cells .
Cell Line | IC50 (μM) | Apoptotic Effect |
---|---|---|
A549 | 5.9 | High |
SW-480 | 2.3 | Moderate |
MCF-7 | 5.65 | Moderate |
Anti-inflammatory Activity
Quinazoline derivatives have been noted for their anti-inflammatory properties. They inhibit various pathways involved in inflammation, making them potential candidates for treating inflammatory diseases. Specific studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that quinazoline derivatives can inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents .
Case Studies
- Study on Lung Cancer : A study evaluated the effects of this compound on A549 cells. The results demonstrated that treatment led to significant apoptosis and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent in lung cancer .
- Inflammation Model : In a murine model of inflammation, administration of quinazoline derivatives resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells.
2. Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its ability to modulate inflammatory cytokines makes it a candidate for further exploration in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
In a 2024 study published in the Journal of Medicinal Chemistry, researchers found that this compound reduced levels of TNF-alpha and IL-6 in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of PI3K/Akt signaling | Zhang et al., 2023 |
Anti-inflammatory | Modulation of cytokine levels | Journal of Medicinal Chemistry, 2024 |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties.
Example Derivative:
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate has been synthesized and tested for improved solubility and bioavailability compared to the parent compound.
Eigenschaften
IUPAC Name |
2-(5,6-dichloro-2,4-dihydro-1H-quinazolin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8-6(10(7)12)3-14(5-13-8)4-9(15)16/h1-2,13H,3-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRADJZONHFXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NCN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704470 | |
Record name | (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-97-0 | |
Record name | (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.